molecular formula C12H9NO2 B015977 4-Nitrobiphenyl-2',3',4',5',6'-d5 CAS No. 64421-02-9

4-Nitrobiphenyl-2',3',4',5',6'-d5

Cat. No.: B015977
CAS No.: 64421-02-9
M. Wt: 204.24 g/mol
InChI Key: BAJQRLZAPXASRD-RALIUCGRSA-N
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Description

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-nitrobiphenyl, where the hydrogen atoms on the biphenyl ring are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the nitration of biphenyl-d5. The process can be summarized as follows:

    Nitration Reaction: Biphenyl-d5 is reacted with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to minimize side reactions.

Industrial Production Methods

Industrial production of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Biphenyl carboxylic acids or quinones.

Scientific Research Applications

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:

    Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.

    Biochemistry: In proteomics research to study protein-ligand interactions.

    Medicine: As a tracer in metabolic studies and drug development.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and DNA. These interactions can lead to various biochemical effects, including mutagenesis and cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its complete deuterium labeling on the biphenyl ring, which makes it particularly useful in studies requiring precise isotopic labeling. This property allows for detailed analysis of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJQRLZAPXASRD-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617868
Record name 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64421-02-9
Record name 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

12.50 g (61.9 mmol) of 1-bromo-4-nitrobenzene were added to 358 mg, (310 μmol, 0.5 mole %) of tetrakis (triphenyl-phosphine) palladium in 200 ml of dimethoxy-ethane. After stirring for 10 minutes, 11.3 g (92.8 mmol) of phenylboronic acid and 100 ml of ethanol were added. After a further 10 minutes, 263 ml, (526 mmol, 8.5 equiv) of 2M aqueous sodium carbonate were added and the suspension was heated at reflux for 20 minutes, then allowed to cool to room temperature. The mixture was taken into 250 ml of EtOAc and 200 ml of H2. The aqueous layer was extracted with 200 ml of EtOAc and the combined organics were washed twice with 250 ml of water and 100 ml of brine, dried over MgSO4, filtered and evaporated to obtain 15.7 g of the desired product as a solid.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
310 μmol
Type
catalyst
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
526 mmol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 1-chloro-4-nitrobenzene (158 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 196 mg (98%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

A mixture of 4-nitro-aniline (3.77 g; 0.0273 mole), trichloroacetic acid (6 g; 0.0367 mole), cuprous chloride (0.14 g; 0.0014 mole) and trimethylorthoformate (5.8 g; 0.0548 mole) in benzene (140.6 g; 1.8 mole) was heated to 60° C. Aliquots of sodium nitrite (2.3 g; 0.0333 mole) were added to the thus obtained mixture. The mixture was maintained under stirring for 22 hours at 60° C. and then hydrolyzed with water and diluted hydrochloric acid. The organic layer was separated, washed with water and concentrated. Crystallization of the residue from methanol afforded 5.8 g of 4-nitro-biphenyl, melting at 114°-116° C. Yield, 80%.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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